5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Precise SAR campaigns require strict structural fidelity. A des-bromo or des-chloro analog can unpredictably shift solubility and permeability, invalidating binding models. This 4-bromo-2-chloro variant delivers a quantifiable LogP of 3.49-enabling reliable membrane permeability comparisons. - **Application**: High-LogP comparator; fragment-based library probe; intermediate for ERAP inhibitors & TRPM8 antagonists. - **Physicochemical**: M.W. 390.64 g/mol; heavy atom count 21; dual halogenation (Cl, Br) for hydrophobic pocket probing. - **Supply**: Available in research quantities; documented purity for reproducible hit-to-lead campaigns.

Molecular Formula C13H9BrClNO4S
Molecular Weight 390.63
CAS No. 306764-81-8
Cat. No. B2892680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
CAS306764-81-8
Molecular FormulaC13H9BrClNO4S
Molecular Weight390.63
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br
InChIInChI=1S/C13H9BrClNO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18)
InChIKeyWFJZFEXHLJNUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic Acid Overview


5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid (CAS 306764-81-8) is a sulfamoyl benzoic acid derivative characterized by a 2-chloro substituent on the benzoic acid core and a 4-bromophenyl group attached to the sulfamoyl nitrogen. Its molecular formula is C13H9BrClNO4S, with a molecular weight of 390.64 g/mol . The compound serves as a versatile intermediate in the synthesis of sulfonamide-based bioactive molecules, with its dual halogenation pattern enabling unique physicochemical properties .

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic Acid: Substitution Limitations


Within the sulfamoyl benzoic acid class, even minor structural alterations—such as the presence or absence of a single halogen atom—can lead to quantifiable shifts in key physicochemical parameters. These changes directly influence solubility, permeability, and potential binding interactions, making the precise selection of the 4-bromo-2-chloro variant critical for reproducible SAR campaigns and targeted synthesis . Substitution with a des-bromo or des-chloro analog may result in unpredictable changes in lipophilicity, molecular recognition, and downstream biological readouts .

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic Acid: Comparative Evidence


Lipophilicity Advantage Over Des-Bromo Analog

The compound exhibits a calculated LogP value of 3.49 , which is 0.77 units higher than that of the des-bromo analog, 2-chloro-5-(phenylsulfamoyl)benzoic acid (LogP = 2.72) . This difference indicates significantly greater lipophilicity, which can enhance membrane permeability and influence pharmacokinetic behavior.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Higher Molecular Weight vs. Non-Brominated Analog

The target compound has a molecular weight of 390.63 g/mol , which is 78.89 g/mol greater than that of 2-chloro-5-(phenylsulfamoyl)benzoic acid (311.74 g/mol) . The presence of the 4-bromo substituent increases both molecular weight and heavy atom count (21 vs. 17), placing it in a different property space for early-stage drug discovery filters.

Medicinal Chemistry Fragment-Based Drug Design Molecular Property Filtering

Preserved Hydrogen Bonding Capacity

Both the target compound and its non-brominated analog possess 2 hydrogen bond donors and 4 hydrogen bond acceptors . This parity indicates that the introduction of the para-bromo group does not alter the fundamental hydrogen bonding capacity of the sulfamoyl benzoic acid scaffold, allowing researchers to isolate lipophilicity effects in SAR studies.

Medicinal Chemistry Structure-Activity Relationship Solubility Prediction

Identical GHS Hazard Profile to Phenyl Analog

Both the target compound and 2-chloro-5-(phenylsulfamoyl)benzoic acid carry the same GHS07 classification and hazard statements (H302, H315, H319, H335) . The similarity in hazard profile suggests that the addition of the para-bromo substituent does not introduce new acute toxicity concerns, allowing laboratories to apply established handling protocols.

Chemical Safety Procurement Laboratory Handling

Potential ERAP/TRPM8 Inhibitor Scaffold Precursor

While direct bioactivity data for this specific compound is not publicly available, the sulfamoyl benzoic acid scaffold is a recognized pharmacophore for the inhibition of ERAP aminopeptidases (implicated in immuno-oncology) and antagonism of TRPM8 (a cold/menthol receptor in pain research) [1][2]. The presence of a 4-bromophenyl group in related sulfamoyl benzamides has been shown to contribute to neuroprotective activity [3].

Immuno-Oncology Pain Research Protease Inhibition

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic Acid: Applications


Lipophilicity-Focused SAR Studies

Use this compound as a high-LogP (3.49) comparator in structure-activity relationship studies against its des-bromo analog (LogP 2.72) to isolate the contribution of the 4-bromophenyl group to membrane permeability and target binding .

Halogen-Enriched Fragment Library Synthesis

Incorporate this dual-halogenated (Cl and Br) sulfamoyl benzoic acid into fragment-based screening libraries to leverage its increased molecular weight (390.63 g/mol) and heavy atom count (21) for probing hydrophobic binding pockets .

ERAP1/2 Inhibitor Lead Optimization

Employ this compound as a key intermediate in the synthesis of novel ERAP aminopeptidase inhibitors, a target class validated for immuno-oncology applications. The 4-bromo-2-chloro substitution pattern offers a distinct physicochemical profile for hit-to-lead campaigns [1].

TRPM8 Antagonist Development

Utilize this sulfamoyl benzoic acid derivative as a starting point for developing TRPM8 antagonists, given the scaffold's established activity in cold/menthol receptor modulation. The para-bromo group may enhance potency or selectivity relative to unsubstituted phenyl analogs [2].

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